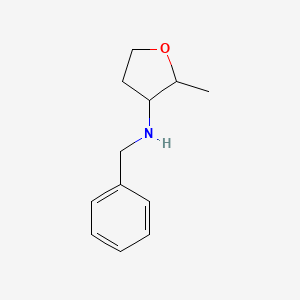

N-benzyl-2-methyloxolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-benzyl-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H17NO/c1-10-12(7-8-14-10)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

WYYROTROHMUABP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Methyloxolan 3 Amine and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-benzyl-2-methyloxolan-3-amine identifies two primary bond disconnections that lead to logical precursors. The first is the carbon-nitrogen bond of the secondary amine, which points to 2-methyloxolan-3-amine (B2991159) and a benzylating agent like benzyl (B1604629) bromide as key precursors. Alternatively, a disconnection at the same bond can suggest a reductive amination pathway, starting from 2-methyloxolan-3-one and benzylamine (B48309).

The synthesis of the crucial precursor, 2-methyloxolan-3-one, can be achieved through various routes. nih.gov One common method involves the cyclization of appropriate starting materials. The IUPAC name for this precursor is 2-methyloxolan-3-one, and it is also known by synonyms such as 2-methyltetrahydrofuran-3-one. nih.gov

Direct Synthesis Approaches to the this compound Scaffold

The direct construction of the this compound framework can be efficiently achieved through two principal methods: reductive amination and alkylation.

Reductive Amination Strategies for N-Benzylation

Reductive amination stands out as a highly effective one-pot method for the synthesis of this compound. This approach involves the reaction of 2-methyloxolan-3-one with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation.

Microwave-assisted reductive amination has been shown to be a rapid and efficient method for the synthesis of substituted benzylamines. nih.gov This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.

Table 1: Reductive Amination Approaches

| Precursors | Reducing Agent | Key Findings |

| 2-methyloxolan-3-one, Benzylamine | Sodium triacetoxyborohydride | Effective for a wide range of ketones and amines. |

| 2-methyloxolan-3-one, Substituted Benzylamines | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Allows for the synthesis of various N-substituted analogues. nih.gov |

Alkylation Reactions of Amine Precursors

An alternative direct synthesis involves the N-alkylation of 2-methyloxolan-3-amine with a suitable benzylating agent, typically a benzyl halide such as benzyl bromide or benzyl chloride. This reaction is a classic example of nucleophilic substitution, where the amine acts as the nucleophile. The reaction can be carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. google.com

The synthesis of various benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives has been reported, demonstrating the versatility of N-alkylation with substituted benzyl halides for creating diverse molecular structures. nih.gov

Table 2: Alkylation Reactions for N-Benzylation

| Amine Precursor | Alkylating Agent | Base (optional) | Key Findings |

| 2-methyloxolan-3-amine | Benzyl bromide | Triethylamine | Standard conditions for N-alkylation. |

| 2-methyloxolan-3-amine | Substituted benzyl chlorides | Potassium carbonate | Effective for producing a library of analogues. nih.gov |

Stereocontrolled Synthesis of Chiral this compound Isomers

The this compound molecule contains two chiral centers, at positions 2 and 3 of the oxolane ring. This gives rise to four possible stereoisomers. The stereocontrolled synthesis of these isomers is of significant interest and can be approached through several strategies. One method involves the use of a chiral starting material, such as an enantiomerically pure precursor to the 2-methyloxolan-3-one.

Diastereoselective synthesis of substituted tetrahydrofurans has been achieved through various methods, including iodoetherification reactions and reactions of γ,δ-epoxycarbanions with aldehydes. acs.orgnih.gov These methods can establish the relative stereochemistry of substituents on the tetrahydrofuran (B95107) ring. For instance, the reaction of aryl 3-chloropropylsulfoxides with aldehydes can lead to 2,3-disubstituted tetrahydrofurans with a trans relationship between the substituents. nih.gov The synthesis of 3-aminomethyl tetrahydrofuran has also been reported through the reductive amination of 3-formyltetrahydrofuran. google.com

Table 3: Stereocontrolled Synthesis Approaches

| Strategy | Key Precursor(s) | Stereochemical Outcome |

| Chiral Pool Synthesis | Enantiopure precursor to 2-methyloxolan-3-one | Access to specific enantiomers. |

| Diastereoselective Cyclization | Acyclic precursor with stereocontrol elements | Control over relative stereochemistry (cis/trans). acs.orgnih.gov |

| Asymmetric Reductive Amination | Prochiral 2-methyloxolan-3-one and a chiral reducing agent/catalyst | Potential for enantioselective synthesis. |

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound allows for considerable diversification, particularly at the N-benzyl moiety. This enables the synthesis of a wide array of analogues with potentially different properties.

Structural Diversification on the N-Benzyl Moiety

The synthesis of analogues with modifications on the benzyl group can be readily achieved by employing substituted benzylamines in the reductive amination reaction or substituted benzyl halides in the alkylation of 2-methyloxolan-3-amine. This allows for the introduction of a variety of functional groups onto the aromatic ring of the benzyl moiety.

The synthesis of multi-substituted amines using an N-methoxy group as a reactivity control element has been developed, providing a two-step synthesis of multi-substituted N-methoxyamines from N-methoxyamides. nih.govresearchgate.net This strategy could be adapted for the synthesis of diverse analogues.

Table 4: Synthesis of N-Benzyl Moiety Analogues

| Synthetic Method | Variable Reagent | Example Substituents on Benzyl Ring |

| Reductive Amination | Substituted Benzylamine | Methoxy, Chloro, Nitro, Methyl nih.gov |

| N-Alkylation | Substituted Benzyl Halide | Fluoro, Trifluoromethyl, Cyano nih.gov |

Modifications of the Oxolane Ring

The oxolane, or tetrahydrofuran (THF), ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic compounds. nih.govuni-saarland.de Consequently, a diverse array of synthetic methodologies has been developed for the construction and functionalization of this heterocyclic system. These strategies can be broadly categorized into methods that assemble the ring system and those that modify a pre-existing THF core. nsf.gov This section will focus on synthetic methodologies that allow for the introduction of various substituents and structural changes to the oxolane ring, which are applicable to the synthesis of analogues of this compound.

A primary strategy for creating substituted tetrahydrofurans involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. nih.gov A classic and widely utilized approach is the intramolecular SN2 reaction, where a hydroxyl group displaces a tethered halide or sulfonate. nih.gov More contemporary methods have expanded on this concept, for instance, through the ring expansion of 2,3-epoxyalcohols. In one such method, treatment of an epoxy alcohol with trimethylsulfoxonium (B8643921) iodide under basic conditions initiates a Payne rearrangement of the epoxide, followed by nucleophilic attack and subsequent SN2 ring closure to yield a hydroxytetrahydrofuran. nih.gov

Palladium-catalyzed carboetherification represents another powerful tool for the synthesis of substituted tetrahydrofurans, enabling the simultaneous formation of a C-C and a C-O bond. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of fused-ring and attached-ring bis-tetrahydrofurans from butadiene diepoxide through sequential carboetherification reactions. nih.gov The versatility of this approach allows for the introduction of different aryl or alkenyl substituents at the 2-position of each tetrahydrofuran ring. nih.gov

The inherent reactivity of the tetrahydrofuran ring itself can also be harnessed for modification. Metal-free, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran. rsc.org For example, using a commercially available bromine source activated by a photocatalyst, the α-C–H bond of tetrahydrofuran can be selectively activated for C–S and C–C cross-coupling reactions under mild conditions. rsc.org

Ring expansion reactions offer another avenue to functionalized tetrahydrofurans. Photochemical, metal-free ring expansions of oxetanes have been shown to be highly efficient. rsc.org These reactions proceed through the formation of an oxygen ylide, which then undergoes rearrangement to form the five-membered tetrahydrofuran ring. rsc.org

Domino reactions provide an efficient means to construct complex, substituted tetrahydrofurans in a single synthetic operation. A DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene)butanoates and allenoates, for instance, yields highly substituted tetrahydrofuran derivatives. rsc.org

For the stereoselective synthesis of highly substituted tetrahydrofurans, methods based on Matteson homologations have been developed. This approach utilizes the deprotonated form of trimethylsilylethanol as a nucleophile in a series of homologation steps, ultimately leading to the formation of the tetrahydrofuran ring with a high degree of stereocontrol. uni-saarland.de

The following tables provide examples of these synthetic methodologies, showcasing the diversity of achievable substitutions on the oxolane ring.

Table 1: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes organic-chemistry.org

| Entry | Aryl Bromide | γ-Hydroxy Alkene | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 4-Bromotoluene | (Z)-4-methylpent-2-en-1-ol | 2-(p-tolyl)-5-isopropyltetrahydrofuran | 75 | >20:1 |

| 2 | 4-Bromoanisole | (Z)-4-methylpent-2-en-1-ol | 2-(4-methoxyphenyl)-5-isopropyltetrahydrofuran | 80 | >20:1 |

| 3 | 1-Bromo-4-fluorobenzene | (Z)-4-methylpent-2-en-1-ol | 2-(4-fluorophenyl)-5-isopropyltetrahydrofuran | 68 | >20:1 |

| 4 | 4-Bromobenzonitrile | (Z)-4-methylpent-2-en-1-ol | 4-(5-isopropyltetrahydrofuran-2-yl)benzonitrile | 71 | >20:1 |

Table 2: Diastereoselective Synthesis of Tetrahydrofurans via (3+2)-Annulation nih.gov

| Entry | Aldehyde | Donor-Acceptor Cyclopropane | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | Ethyl 2-phenylcyclopropane-1,1-dicarboxylate | Ethyl 3,5-diphenyltetrahydrofuran-3,4-dicarboxylate | 85 | 95:5 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 2-phenylcyclopropane-1,1-dicarboxylate | Ethyl 3-(4-chlorophenyl)-5-phenyltetrahydrofuran-3,4-dicarboxylate | 88 | 96:4 |

| 3 | 4-Methylbenzaldehyde | Ethyl 2-phenylcyclopropane-1,1-dicarboxylate | Ethyl 5-phenyl-3-(p-tolyl)tetrahydrofuran-3,4-dicarboxylate | 82 | 95:5 |

| 4 | Cinnamaldehyde | Ethyl 2-phenylcyclopropane-1,1-dicarboxylate | Ethyl 5-phenyl-3-styryltetrahydrofuran-3,4-dicarboxylate | 75 | 92:8 |

Table 3: Synthesis of Tetrahydrofurans via Asymmetric Permanganate Oxidative Cyclization of 1,4-Dienoates acs.org

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Methyl (E)-2,7-dimethylocta-2,6-dienoate | Methyl 5-isopropyl-2-methyl-4-oxotetrahydrofuran-2-carboxylate | 76 | 94 |

| 2 | Methyl (E)-2-methyl-7-phenylocta-2,6-dienoate | Methyl 2-methyl-4-oxo-5-phenethyltetrahydrofuran-2-carboxylate | 72 | 92 |

| 3 | Methyl (E)-2,8-dimethylnona-2,7-dienoate | Methyl 5-isobutyl-2-methyl-4-oxotetrahydrofuran-2-carboxylate | 78 | 93 |

| 4 | Methyl (E)-2-methyl-6-phenylhepta-2,6-dienoate | Methyl 5-benzyl-2-methyl-4-oxotetrahydrofuran-2-carboxylate | 70 | 91 |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in determining the precise molecular structure and bonding environments within N-benzyl-2-methyloxolan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. scielo.br By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgst-andrews.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-benzyl-1-(furan-2-yl)methanamine, shows characteristic signals for the benzyl (B1604629) and furan (B31954) rings, as well as the methylene (B1212753) and amine protons. scielo.br For instance, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.24-7.35 ppm. scielo.br The methylene protons of the benzyl group and the furan moiety show distinct singlets, for example, at δ 3.77 ppm. scielo.br The amine proton can be observed as a broad singlet, such as at δ 1.79 ppm. scielo.br

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. docbrown.info In a similar secondary amine, N-benzylaniline, the carbon atoms of the aromatic rings resonate in the downfield region (δ 112-148 ppm), while the methylene carbon of the benzyl group appears at a more upfield chemical shift (e.g., δ 47.9 ppm). rsc.orgrsc.org For N-benzyl-N-methylethanolamine, the chemical shifts are influenced by the different substituents, with the N-methyl carbon appearing at a distinct position. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Related Amine Structures This table is interactive. Users can sort and filter the data.

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-benzylaniline | Aromatic-H | 7.26-7.37 | m |

| N-benzylaniline | Aromatic-H | 7.14-7.20 | t |

| N-benzylaniline | Aromatic-H | 6.68-6.73 | t |

| N-benzylaniline | Aromatic-H | 6.61-6.63 | d |

| N-benzylaniline | CH₂ | 4.30 | s |

| N-benzylprop-2-yn-1-amine | Aromatic-H | 7.24-7.35 | m |

| N-benzylprop-2-yn-1-amine | CH₂ (benzyl) | 3.87 | s |

| N-benzylprop-2-yn-1-amine | CH₂ (propargyl) | 3.41-3.42 | d |

| N-benzylprop-2-yn-1-amine | ≡CH | 2.25 | s |

| N-benzylprop-2-yn-1-amine | NH | 1.54 | s |

Table 2: Representative ¹³C NMR Chemical Shifts for Related Amine Structures This table is interactive. Users can sort and filter the data.

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| N-benzylaniline | Ar-C | 147.7 |

| N-benzylaniline | Ar-C | 139.0 |

| N-benzylaniline | Ar-C | 128.8 |

| N-benzylaniline | Ar-C | 128.2 |

| N-benzylaniline | Ar-C | 127.1 |

| N-benzylaniline | Ar-C | 126.8 |

| N-benzylaniline | Ar-C | 117.1 |

| N-benzylaniline | Ar-C | 112.4 |

| N-benzylaniline | CH₂ | 47.9 |

| N-benzylprop-2-yn-1-amine | Ar-C | 139.4 |

| N-benzylprop-2-yn-1-amine | Ar-C | 128.5 |

| N-benzylprop-2-yn-1-amine | Ar-C | 128.4 |

| N-benzylprop-2-yn-1-amine | Ar-C | 127.2 |

| N-benzylprop-2-yn-1-amine | C≡ | 82.1 |

| N-benzylprop-2-yn-1-amine | ≡CH | 71.6 |

| N-benzylprop-2-yn-1-amine | CH₂ (benzyl) | 52.3 |

| N-benzylprop-2-yn-1-amine | CH₂ (propargyl) | 37.4 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. st-andrews.ac.uk This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.com For example, in the analysis of a related compound, the calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally observed value, confirming the elemental composition. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. scielo.brrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine typically displays a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching and bending vibrations from the benzyl group would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl group are typically strong in the Raman spectrum. Studies on related compounds like N-benzyl-2-methyl-4-nitroaniline have utilized Raman spectroscopy to investigate polymorphism and intermolecular interactions. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Secondary Amines This table is interactive. Users can sort and filter the data.

| Vibration | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350-3310 | Weak to Medium |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |

| N-H Wag | Secondary Amine | 910-665 | Strong, Broad |

| C-H Stretch | Aromatic | ~3030 | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Medium |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This method is used to confirm the identity of the synthesized compound by matching the retention time and mass spectrum with a known standard. It is also a highly sensitive method for assessing the purity of the compound by detecting and quantifying any impurities present. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Separation (e.g., HPLC, GC)

The enantiomeric purity of this compound is a critical parameter, given that stereoisomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides the most effective means for separating and quantifying the individual enantiomers. yakhak.org While specific application notes for this compound are not prevalent in published literature, the separation strategy can be effectively designed based on established methodologies for analogous chiral amines and cyclic ethers.

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is the most common and powerful technique for the enantiomeric resolution of chiral amines. yakhak.org This method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely recognized for their broad applicability in separating chiral compounds, including amines. nih.gov Coated and immobilized derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate), are particularly successful. yakhak.org For a secondary amine like this compound, CSPs such as Chiralpak® IE, Chiralpak® IC, and Chiralcel® OD-H would be primary candidates for screening, as they have shown high enantioselectivity for a wide range of chiral amines. yakhak.orgyoutube.com

Mobile Phase Composition: The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, typical eluents consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). For basic analytes like this compound, peak shape and resolution can be significantly improved by adding a small amount of a basic or acidic additive. researchgate.netnih.gov An amine additive, like diethylamine (B46881) (DEA), can minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support. youtube.com Conversely, the use of a strong acid additive, such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), can form an ion-pair with the amine, which then undergoes chiral recognition on the CSP, often leading to dramatically improved separations. nih.govnih.gov

Detection: Detection is typically achieved using a UV detector, as the benzyl group in the molecule provides a strong chromophore.

A hypothetical, yet representative, chiral HPLC method for the enantiomeric separation of this compound is detailed in the table below.

Table 1: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Ethanosulfonic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Rₛ | > 2.0 |

This table represents a hypothetical method based on common practices for separating chiral amines and is not derived from specific experimental data for this compound.

Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, making it a valuable alternative for enantiomeric analysis. This technique typically requires derivatization of the amine to improve its volatility and thermal stability. sigmaaldrich.com

Derivatization: The secondary amine group in this compound must be derivatized prior to GC analysis. A common approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to form the corresponding amide. sigmaaldrich.comwiley.com This process blocks the active hydrogen on the nitrogen, leading to better peak shape and preventing unwanted interactions within the GC system. sigmaaldrich.com

Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are the most frequently used for chiral GC separations. wiley.com Derivatives of β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are effective for resolving the enantiomers of derivatized amines. wiley.com Amino acid derivative phases, like Chirasil-Val, also offer excellent enantioselectivity for a variety of chiral compounds. nih.gov

Analysis and Detection: The separation is performed on a capillary column coated with the CSP. The temperature program is optimized to achieve baseline resolution of the diastereomeric derivatives. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing additional structural confirmation. nih.gov The ratio of the peak areas for the two enantiomers allows for the precise determination of the enantiomeric excess (e.e.).

Biological Activity Profiling and Pharmacological Target Identification

Investigation of Receptor Modulation and Binding Affinities

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of pharmacology. The following subsections explore the activity of N-benzyl-2-methyloxolan-3-amine derivatives and related structures on several key receptor systems.

Androgen Receptor (AR) Modulatory Activity of this compound Derivatives

However, studies on other N-benzyl derivatives, such as N-(2-benzyl)-2-phenylbutanamides, have identified them as tissue-selective androgen receptor modulators (SARMs). These compounds demonstrate the potential for the N-benzyl moiety to contribute to interaction with the androgen receptor. Further investigation would be required to determine if incorporating the N-benzyl group within an oxolane-based structure confers any AR modulatory activity.

Gamma-Aminobutyric Acid (GABA) Transporter (GAT) Inhibition by Oxolane-based Amines

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is regulated by GABA transporters (GATs). nih.gov Inhibition of these transporters can enhance GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy. nih.gov Research into functionalized amino acids has identified several compounds with inhibitory activity against the four mouse GAT subtypes (mGAT1–4). nih.gov

While direct studies on this compound are limited, research on analogous structures provides insight. A series of lipophilic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a compound with a related heterocyclic structure, have been synthesized and evaluated as GABA uptake inhibitors. researchgate.net These compounds demonstrated potent inhibition of GABA uptake, with many showing a preference for the GAT1 transporter subtype. researchgate.net For instance, the compound (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol was identified as a potent inhibitor of synaptosomal GABA uptake. researchgate.net This suggests that amine-substituted heterocyclic scaffolds, like oxolane, are a promising area for the development of GAT inhibitors.

Table 1: GABA Transporter (GAT) Inhibition by Select Analogues

| Compound | Target | IC50 (µM) |

|---|---|---|

| (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | Synaptosomal GABA Uptake | 0.14 researchgate.net |

| (R)-N-methyl-exo-THPO | Glial GABA Uptake | Exhibited 10-fold selectivity for glial vs. neuronal uptake researchgate.net |

| Tiagabine | hGAT-1 | 0.07 nih.gov |

Serotonin (B10506) Receptor (5-HT2A/2C) Agonism in N-Benzylamine Analogues

The serotonin 5-HT2A and 5-HT2C receptors are significant targets in neuropharmacology. nih.gov Studies on phenethylamine and tryptamine analogues have shown that the introduction of an N-benzyl group can dramatically increase binding affinity and functional activity at these receptors. nih.govnih.gov This modification has been a key strategy in developing potent 5-HT2A/2C agonists. nih.gov

A systematic study of 48 N-benzyl phenethylamine compounds revealed that most bind to both 5-HT2A and 5-HT2C receptors with low nanomolar affinity. nih.gov The substitution pattern on the N-benzyl group plays a critical role; for example, N-(2-hydroxybenzyl) substituted compounds generally displayed the highest functional activity at the 5-HT2A receptor. nih.gov Similarly, for N-benzylated-5-methoxytryptamine analogues, substitutions at the ortho or meta position of the benzyl (B1604629) group tended to enhance affinity, while para-position substitutions reduced it. nih.gov These findings underscore the importance of the N-benzyl moiety for potent interaction with serotonin 5-HT2 receptors, a feature central to the structure of this compound.

Table 2: In Vitro Pharmacology of Select N-Benzyl Phenethylamine Analogues at 5-HT2A/2C Receptors nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Intrinsic Activity (%) |

|---|---|---|---|---|

| 1b | 0.81 | 14 | 0.074 | 88 |

| 6b | 2.5 | 250 | 1.8 | 91 |

| 8b | 0.29 | 1.9 | 0.28 | 91 |

Note: Ki represents binding affinity, and EC50 represents functional potency.

Enzyme Inhibition Studies

Beyond receptor interactions, the capacity of this compound and its analogues to inhibit key enzymes is of significant pharmacological interest.

Beta-Secretase (BACE1) Inhibitory Potential

Beta-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov The development of small molecule inhibitors that can penetrate the blood-brain barrier is a major goal in this area. nih.gov While research on the specific inhibitory activity of this compound against BACE1 is not published, the tetrahydrofuran (B95107) (oxolane) scaffold is a known component in the design of BACE1 inhibitors.

For example, a study on new aminoimidazoles as BACE1 inhibitors included a compound (1r) incorporating a tetrahydro-2H-pyran-4-yl moiety, which is structurally related to the oxolane ring. researchgate.net This compound showed potent BACE1 inhibition. researchgate.net The tetrahydrofuran ring has been intentionally designed into other inhibitor classes to promote specific interactions with the enzyme's active site. rsc.orgnih.gov This suggests that the oxolane ring within this compound could serve as a valuable scaffold for interaction with the BACE1 active site.

Table 3: BACE1 Inhibitory Activity of Select Heterocyclic Derivatives

| Compound Class/Example | Target | IC50 / Ki |

|---|---|---|

| Aminoimidazole (1m, S-enantiomer) | BACE-1 | IC50 = 17 nM researchgate.net |

| Aminoimidazole (1r) | BACE-1 | IC50 = 24 nM researchgate.net |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govunifi.it There is a lack of specific research data on the inhibition of carbonic anhydrase by this compound or other oxolane-based derivatives in the reviewed literature.

However, studies on other heterocyclic compounds, such as 1,3-oxazine derivatives, have demonstrated potent inhibitory activity against carbonic anhydrase II (CA-II). nih.gov For instance, a series of 1,3-oxazine derivatives were evaluated, with the most potent compound exhibiting an IC50 value of 0.144 µM, significantly stronger than the standard inhibitor acetazolamide. nih.gov Although the oxazine ring is a six-membered heterocycle and differs from the five-membered oxolane ring, these findings indicate that heterocyclic structures can be effective scaffolds for CA inhibitors. Future studies are needed to determine if the this compound structure possesses any activity at these enzymes.

In Vitro Cellular Assays for Biological Response

Cell Proliferation and Viability Assays (e.g., prostate cancer cell lines)

No studies were identified that have assessed the effect of this compound on the proliferation or viability of prostate cancer cell lines or any other cell lines.

Neurotransmitter Uptake Assays

There is no available data from neurotransmitter uptake assays for this compound. Research on other N-benzyl derivatives has shown activity as monoamine reuptake inhibitors, but these findings cannot be extrapolated to the target compound.

Preclinical In Vivo Efficacy Studies in Disease Models

Assessment of Antinociceptive Properties in Neuropathic Pain Models

No preclinical in vivo studies have been published that evaluate the antinociceptive or pain-attenuating properties of this compound in established models of neuropathic pain. While related chemical structures have been investigated for such purposes, specific efficacy data for this compound is not present in the current scientific literature.

Structure Activity Relationship Sar and Mechanistic Studies

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of analogues of N-benzyl-2-methyloxolan-3-amine, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors fall into several categories:

Electronic: Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges. These are often calculated using quantum mechanical methods like Density Functional Theory (DFT).

Steric: Descriptors that define the size and shape of the molecule, such as molecular weight, volume, surface area, and molar refractivity.

Hydrophobic: Descriptors like the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity.

Topological: Descriptors that describe the atomic connectivity and branching of the molecule.

In studies of N-benzyl pyridinone derivatives, 3D-QSAR models (CoMFA and CoMSIA) have been successfully generated to analyze and predict their inhibitory activity against p38α MAP kinase. nih.gov Similarly, QSAR analyses of other N-benzyl compounds have demonstrated that parameters like molar refractivity and hydrophobicity are significantly correlated with biological activity. acs.org A QSAR study on N-benzoyl-N'-naphthylthiourea derivatives found that their anticancer activity was influenced by lipophilic and electronic properties. atlantis-press.com For this compound and its potential analogues, a QSAR model could be developed by correlating such descriptors with a measured biological endpoint (e.g., receptor binding affinity or enzyme inhibition).

Table 1: Hypothetical Molecular Descriptors for a QSAR Analysis of this compound Analogues

| Compound Analogue | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted Activity (IC₅₀, µM) |

| This compound | 2.85 | 85.3 | 1.9 D | 5.2 |

| N-(4-fluorobenzyl)-2-methyloxolan-3-amine | 3.05 | 85.8 | 2.5 D | 3.8 |

| N-(4-chlorobenzyl)-2-methyloxolan-3-amine | 3.55 | 90.4 | 2.6 D | 2.1 |

| N-(4-methylbenzyl)-2-methyloxolan-3-amine | 3.35 | 90.0 | 1.8 D | 4.5 |

| N-benzyl-2-ethyloxolan-3-amine | 3.25 | 89.9 | 2.0 D | 6.1 |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of ligand-receptor interactions and for structure-based drug design.

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein. For instance, given the structural similarities to some serotonin (B10506) receptor ligands, a relevant target could be the 5-HT₂A or 5-HT₃ receptor. nih.gov The docking process would predict the binding pose, estimate the binding affinity (often as a scoring function or free energy of binding), and identify key interactions such as:

Hydrogen bonds: The amine group in the oxolane ring could act as a hydrogen bond donor or acceptor.

Hydrophobic interactions: The benzyl (B1604629) group's phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the receptor pocket.

Electrostatic interactions: The nitrogen atom can participate in electrostatic or ionic interactions.

Research on lerisetron, a 5-HT₃ receptor antagonist, proposed a model where the N-benzyl group interacts with an arginine residue (R91) in the binding pocket. rsc.org Docking studies of other N-benzyl derivatives have successfully identified critical interactions responsible for their inhibitory activity against targets like phosphodiesterase-4 and various microbial enzymes. benthamdirect.commdpi.comresearchgate.net

Table 2: Hypothetical Docking Results of this compound into a 5-HT Receptor Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP-155 | Hydrogen Bond (with amine N-H) | 2.9 |

| TRP-183 | π-π Stacking (with benzyl ring) | 4.5 |

| PHE-234 | Hydrophobic (with benzyl ring) | 3.8 |

| TYR-235 | Hydrophobic (with oxolane ring) | 4.1 |

| ARG-91 | Cation-π (with benzyl ring) | 4.8 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and receptor, the stability of the binding pose, and the influence of solvent.

For this compound, an MD simulation could:

Analyze the conformational preferences of the oxolane ring (e.g., envelope vs. twist conformations) and the rotational freedom of the N-benzyl group.

Assess the stability of the docked pose obtained from molecular docking. Key interactions identified in docking can be monitored over the simulation time to see if they are maintained.

Reveal the role of water molecules in mediating ligand-receptor interactions.

Calculate a more accurate binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

MD simulations have been used to study the structural changes in p38α MAP kinase induced by the binding of N-benzyl pyridinone inhibitors. nih.gov Studies on tetrahydrofuran (B95107) (the parent ring of oxolane) have also utilized MD simulations to understand its behavior in various chemical systems, demonstrating the applicability of this technique to the core scaffold of the target molecule. rsc.org

Virtual Screening for Analogues and Target Identification

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): If a set of known active compounds exists but the receptor structure is unknown, a pharmacophore model can be built from these molecules. This model, representing the essential steric and electronic features required for activity, can then be used to screen databases for new compounds that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target receptor is known, libraries can be docked into the binding site, and compounds are ranked based on their docking scores. This approach was successfully used to discover novel 5-HT₆/5-HT₂A receptor ligands. nih.gov

Using this compound as a query, virtual screening could be employed to find commercially available or virtual compounds with similar scaffolds to identify novel analogues with potentially improved activity. nih.gov Conversely, if the compound shows activity in a phenotypic screen but the target is unknown (a process called target identification or deconvolution), it could be computationally docked against a panel of known protein structures to generate hypotheses about its biological target.

In Silico Prediction of Biological Pathways and Mechanisms

Beyond direct ligand-receptor interactions, computational tools can predict how a compound might behave within a broader biological context. This includes predicting its ADME (Absorption, Distribution, Metabolism, Excretion) properties and its potential involvement in various biological pathways.

ADMET Prediction: In silico models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, the SwissADME and ADMET-SAR programs are widely used to predict if a compound has drug-like properties. weebly.comacs.org Such an analysis for this compound would be critical in its early-stage evaluation as a potential drug candidate.

Pathway Analysis: If a protein target is identified through docking or other means, computational pathway analysis tools (like KEGG or Reactome) can be used to understand the broader signaling cascade in which the target is involved. nih.govmdpi.com This helps in predicting the downstream cellular effects of modulating that target. For instance, if this compound is predicted to bind to a specific kinase, pathway analysis can reveal the potential impact on cell proliferation, survival, or inflammatory signaling pathways. This comprehensive in silico approach helps build a holistic understanding of a compound's potential mechanism of action before extensive experimental validation is undertaken. nih.gov

Chemical Biology and Prodrug Strategies

Prodrug Design for N-benzyl-2-methyloxolan-3-amine

The secondary amine group in this compound is a prime target for prodrug design. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. researchgate.net This approach is often used to overcome undesirable properties of the parent drug, such as poor membrane permeability, low solubility, or rapid metabolism. nih.gov For amine-containing drugs, a common issue is their tendency to be ionized at physiological pH, which can limit their ability to cross biological membranes like the blood-brain barrier. nih.gov

Several strategies could be employed to create prodrugs of this compound by temporarily masking its secondary amine.

N-Acylation: The formation of an amide bond by acylating the secondary amine is a potential, though often challenging, prodrug strategy. Amides are generally more stable than esters and their hydrolysis back to the active amine can be slow. nih.gov However, specific enzyme systems can be targeted to achieve drug release.

Carbamates: Converting the secondary amine into a carbamate (B1207046) is a widely used prodrug approach. Carbamate prodrugs can be designed to be cleaved by esterases, which are abundant in the body, to release the parent amine. google.com The rate of hydrolysis can be tuned by modifying the alcohol portion of the carbamate.

N-Mannich Bases: The formation of N-Mannich bases is another strategy to increase the lipophilicity and potentially the bioavailability of amine-containing drugs. nih.gov These compounds are formed by the reaction of the amine with an aldehyde and an active hydrogen-containing compound. Their stability can be pH-dependent, allowing for drug release in specific physiological environments.

Below is a table summarizing potential prodrug strategies for secondary amines that could be applicable to this compound.

| Prodrug Strategy | Linkage | Potential Advantage | Release Mechanism |

| N-Acylation | Amide | Increased lipophilicity | Enzymatic hydrolysis (e.g., by amidases) |

| Carbamate Formation | Carbamate | Tunable release rate | Enzymatic hydrolysis (e.g., by esterases) google.com |

| N-Mannich Base | Aminomethyl | Increased solubility or lipophilicity | pH-dependent or enzymatic hydrolysis |

Table 1: Potential Prodrug Strategies for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.